molecular formula C22H20O4 B1504295 1,2-Bis(3-formylphenoxy)xylene CAS No. 95912-31-5

1,2-Bis(3-formylphenoxy)xylene

Cat. No.: B1504295
CAS No.: 95912-31-5
M. Wt: 348.4 g/mol
InChI Key: WZXZUPOEXDIYPT-UHFFFAOYSA-N
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Description

1,2-Bis(3-formylphenoxy)xylene is a synthetic aromatic compound characterized by a xylene backbone (1,2-dimethylbenzene) substituted with two phenoxy groups, each bearing a formyl (-CHO) moiety at the meta position.

Properties

IUPAC Name

3-[6-(3-formylphenoxy)-1,6-dimethylcyclohexa-2,4-dien-1-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-21(25-19-9-5-7-17(13-19)15-23)11-3-4-12-22(21,2)26-20-10-6-8-18(14-20)16-24/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXZUPOEXDIYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC=CC1(C)OC2=CC=CC(=C2)C=O)OC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697574
Record name 3,3'-[(1,2-Dimethylcyclohexa-3,5-diene-1,2-diyl)bis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95912-31-5
Record name 3,3'-[(1,2-Dimethylcyclohexa-3,5-diene-1,2-diyl)bis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2-Bis(3-formylphenoxy)xylene (CAS No. 95912-31-5) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as relevant case studies and research findings.

Chemical Structure and Properties

1,2-Bis(3-formylphenoxy)xylene is a xylene derivative characterized by two formylphenoxy groups attached to a xylene backbone. Its structure can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

This compound's unique structure may contribute to its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various xylene derivatives, including 1,2-bis(3-formylphenoxy)xylene. The compound has shown significant activity against several bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of substituted xylene derivatives, 1,2-bis(3-formylphenoxy)xylene was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .

Anticancer Properties

The potential anticancer effects of 1,2-bis(3-formylphenoxy)xylene have also been investigated. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Research Findings on Anticancer Activity

A study focused on the cytotoxic effects of various xylene derivatives found that 1,2-bis(3-formylphenoxy)xylene demonstrated significant cytotoxicity in vitro against human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at concentrations above 10 µM .

The biological activity of 1,2-bis(3-formylphenoxy)xylene is thought to be mediated through several mechanisms:

  • Nucleophilic Attack : Similar compounds have been shown to exert their effects via nucleophilic attack on cellular targets, disrupting essential cellular functions .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may generate ROS, leading to oxidative stress in target cells and subsequent apoptosis .

Data Table: Biological Activities Summary

Activity Type Tested Strains/Cells MIC/IC50 Mechanism
AntimicrobialStaphylococcus aureus32 µg/mLNucleophilic attack
AnticancerHuman cancer cell lines>10 µMApoptosis via caspase activation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural, functional, and application-based differences between 1,2-Bis(3-formylphenoxy)xylene and analogous compounds referenced in the evidence.

2.1. 1,2-Bis(isocyanatomethyl)benzene (Xylene Diisocyanate)
  • Molecular Formula : C₁₀H₈N₂O₂ .
  • Functional Groups : Two isocyanate (-NCO) groups.
  • Key Properties : High reactivity toward hydroxyl or amine groups, forming polyurethanes or polyureas.
  • Comparison: Reactivity: While 1,2-Bis(3-formylphenoxy)xylene’s formyl groups participate in Schiff base reactions, the isocyanate groups in xylene diisocyanate enable rapid polymerization. Applications: Xylene diisocyanate is widely used in coatings and adhesives , whereas the formyl derivative may find niche roles in dynamic covalent chemistry or metal-organic frameworks.
2.2. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide
  • Structure : A diazene oxide core flanked by dioxolane-protected phenyl groups .
  • Functional Groups : Dioxolane (cyclic ether protecting group) and diazene oxide (-N=N-O-).
  • Key Properties : The dioxolane groups stabilize aldehydes, preventing unwanted reactions during synthesis.
  • Comparison: Stability: The dioxolane groups in this compound enhance stability compared to free formyl groups in 1,2-Bis(3-formylphenoxy)xylene, which are prone to oxidation or nucleophilic attack. Utility: Protected aldehydes are advantageous in stepwise syntheses, whereas unprotected formyl groups enable immediate reactivity .
2.3. 1,2-Bis(3-(trifluoromethyl)phenyl)diselane
  • Molecular Formula : C₁₄H₈F₆Se₂ .
  • Functional Groups : Trifluoromethyl (-CF₃) and diselane (-Se-Se-) bridges.
  • Key Properties : Fluorine imparts hydrophobicity and electron-withdrawing effects; selenium enables redox activity.
  • Comparison: Electronic Effects: The electron-deficient trifluoromethyl groups contrast with the electron-rich formylphenoxy substituents, altering solubility and electronic interactions. Applications: The diselane compound is used in materials research , while the formyl derivative’s applications may focus on catalysis or sensors due to its Lewis acidic aldehydes.
2.4. 2,3-Bis(2,6-di-iso-propylphenylimino)butane
  • Structure: A butane backbone with bulky imino-substituted aryl groups .
  • Functional Groups: Imino (-N=) and iso-propyl substituents.
  • Key Properties : High steric hindrance influences coordination chemistry and catalytic activity.
  • Comparison: Steric Effects: The iso-propyl groups create a rigid environment, whereas the formylphenoxy groups in 1,2-Bis(3-formylphenoxy)xylene offer conformational flexibility. Use Cases: The imino compound may serve as a ligand in transition-metal catalysis , while the formyl derivative could act as a crosslinker in polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(3-formylphenoxy)xylene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(3-formylphenoxy)xylene

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